molecular formula C13H17N3O2 B12864488 tert-Butyl ((1H-pyrrolo[2,3-c]pyridin-5-yl)methyl)carbamate

tert-Butyl ((1H-pyrrolo[2,3-c]pyridin-5-yl)methyl)carbamate

Cat. No.: B12864488
M. Wt: 247.29 g/mol
InChI Key: IHJCOEPANAUXQE-UHFFFAOYSA-N
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Description

tert-Butyl ((1H-pyrrolo[2,3-c]pyridin-5-yl)methyl)carbamate is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1H-pyrrolo[2,3-c]pyridin-5-yl)methyl)carbamate typically involves the reaction of a pyrrolo[2,3-c]pyridine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity, and ensuring that the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1H-pyrrolo[2,3-c]pyridin-5-yl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction may produce pyrrolo[2,3-c]pyridine derivatives with different functional groups .

Scientific Research Applications

tert-Butyl ((1H-pyrrolo[2,3-c]pyridin-5-yl)methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ((1H-pyrrolo[2,3-c]pyridin-5-yl)methyl)carbamate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
  • tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate
  • tert-Butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate

Uniqueness

tert-Butyl ((1H-pyrrolo[2,3-c]pyridin-5-yl)methyl)carbamate is unique due to its specific structural features and potential biological activities. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis and a promising candidate for drug development .

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

tert-butyl N-(1H-pyrrolo[2,3-c]pyridin-5-ylmethyl)carbamate

InChI

InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)16-7-10-6-9-4-5-14-11(9)8-15-10/h4-6,8,14H,7H2,1-3H3,(H,16,17)

InChI Key

IHJCOEPANAUXQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=C2C(=C1)C=CN2

Origin of Product

United States

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